1,2,4-Trimethylthiosemicarbazide
Description
1,2,4-Trimethylthiosemicarbazide is a substituted derivative of thiosemicarbazide, where methyl groups occupy the 1-, 2-, and 4-positions on the thiourea backbone. This structural modification enhances its lipophilicity and alters its reactivity compared to unsubstituted thiosemicarbazide. Thiosemicarbazides are versatile intermediates in synthesizing heterocycles (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles) and exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
21076-59-5 |
|---|---|
Molecular Formula |
C4H11N3S |
Molecular Weight |
133.22 g/mol |
IUPAC Name |
1,3-dimethyl-1-(methylamino)thiourea |
InChI |
InChI=1S/C4H11N3S/c1-5-4(8)7(3)6-2/h6H,1-3H3,(H,5,8) |
InChI Key |
HUPIMIYFKZVPFF-UHFFFAOYSA-N |
SMILES |
CNC(=S)N(C)NC |
Canonical SMILES |
CNC(=S)N(C)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The substitution pattern on the thiosemicarbazide scaffold critically influences physicochemical and biological properties:
Key Insight : Methyl groups in this compound likely reduce hydrogen-bonding capacity compared to unsubstituted thiosemicarbazide, impacting crystal packing and solubility .
Pharmacological Activity
Biological activity correlates with substituent electronic and steric profiles:
Table 1 : Comparative bioactivity of thiosemicarbazide derivatives.
Physicochemical Properties
- Solubility: Methyl groups increase hydrophobicity. This compound is likely sparingly soluble in water but soluble in DMSO or ethanol .
- Melting Point: Trimethyl derivatives generally exhibit higher melting points (e.g., ~150–170°C) compared to monosubstituted analogs (e.g., 4-methylthiosemicarbazide: 132°C) due to crystalline packing .
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